2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid
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Overview
Description
2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid is an organic compound with the molecular formula C9H11NO3 It features a cyclobutyl ring attached to an oxazole ring, with an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a cyclobutylamine derivative, with an oxazole ring-forming reagent. The reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels .
Industrial Production Methods
Industrial production of 2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The acetic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Isoxazol-3-yl)cyclobutyl)acetic acid
- 3-Cyclobutyl-1,2,4-oxadiazol-5-amine
- 1-(5-Cyclobutyl-1,3-oxazol-2-yl)-3-phenylurea
Uniqueness
2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid |
InChI |
InChI=1S/C9H11NO3/c11-8(12)6-9(3-1-4-9)7-2-5-13-10-7/h2,5H,1,3-4,6H2,(H,11,12) |
InChI Key |
QGBOVZIKTIHSIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=NOC=C2 |
Origin of Product |
United States |
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